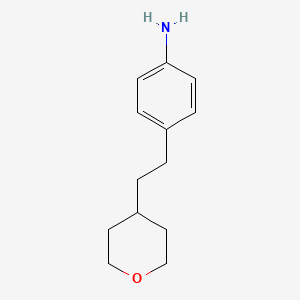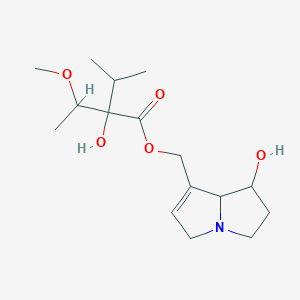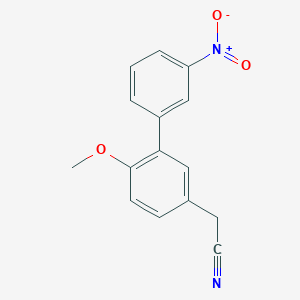
N-Acetyllactosamine heptaacetate 98
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Heptaacetato de N-acetillactosamina 98 es un derivado altamente modificado de la N-acetillactosamina, un disacárido importante que consta de galactosa y N-acetilglucosamina. Este compuesto es clave en varios procesos de reconocimiento biológico y se utiliza ampliamente en la investigación científica .
Métodos De Preparación
El Heptaacetato de N-acetillactosamina 98 se puede sintetizar a partir de N-acetillactosamina mediante acetilación. La ruta sintética implica la reacción de N-acetillactosamina con anhídrido acético en presencia de piridina y dimetilaminopiridina (DMAP) como catalizadores. La reacción generalmente se lleva a cabo a temperatura ambiente durante aproximadamente 15 horas . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares de acetilación.
Análisis De Reacciones Químicas
El Heptaacetato de N-acetillactosamina 98 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar diferentes derivados, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar los grupos acetilo, lo que lleva a la formación de diferentes productos.
Sustitución: Los grupos acetilo pueden sustituirse con otros grupos funcionales utilizando reactivos y condiciones apropiados.
Los reactivos comunes utilizados en estas reacciones incluyen anhídrido acético, piridina y DMAP. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
El Heptaacetato de N-acetillactosamina 98 se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar la especificidad y cinética de las enzimas involucradas en los procesos de glicosilación.
Biología: Este compuesto se utiliza para investigar las funciones de las glicoproteínas en el reconocimiento y la señalización celular.
Medicina: La investigación sobre el Heptaacetato de N-acetillactosamina 98 contribuye a comprender los mecanismos de las enfermedades relacionadas con anormalidades de glicosilación.
Industria: Se utiliza en el desarrollo de estrategias sintéticas para oligosacáridos y glicoconjugados, avanzando en el campo de la glicociencia
Mecanismo De Acción
El mecanismo de acción del Heptaacetato de N-acetillactosamina 98 implica su interacción con enzimas y proteínas específicas. Actúa como sustrato para las glicosiltransferasas, que catalizan la transferencia de unidades de azúcar para formar glicoproteínas. Este proceso es crucial para diversas funciones biológicas, incluida la comunicación célula-célula y la respuesta inmunitaria .
Comparación Con Compuestos Similares
El Heptaacetato de N-acetillactosamina 98 es único debido a su alto grado de acetilación, lo que aumenta su estabilidad y reactividad. Compuestos similares incluyen:
N-acetillactosamina: El compuesto padre, que está menos acetilado y tiene una reactividad diferente.
Lactosa: Un disacárido que consta de galactosa y glucosa, utilizado en estudios de glicosilación similares pero con propiedades diferentes.
N-acetilglucosamina: Un monosacárido que es un componente de N-acetillactosamina, utilizado en varios estudios bioquímicos
El Heptaacetato de N-acetillactosamina 98 destaca por sus modificaciones específicas, lo que lo convierte en una herramienta valiosa en la investigación de la glicociencia.
Propiedades
Fórmula molecular |
C28H39NO18 |
|---|---|
Peso molecular |
677.6 g/mol |
Nombre IUPAC |
[5-acetamido-4,6-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30) |
Clave InChI |
XKTWMUHXXMTTHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


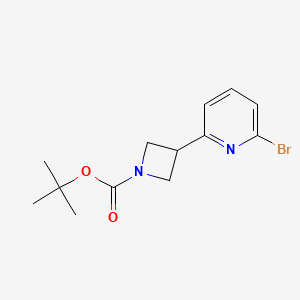


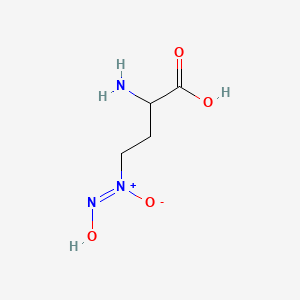
![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)

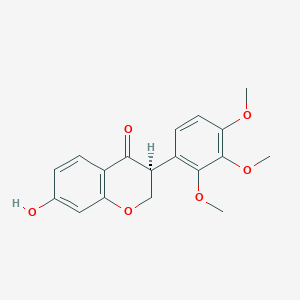
![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)

